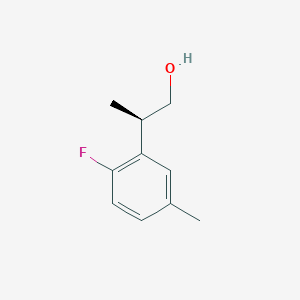![molecular formula C19H25F3N4O3S B2442032 2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine CAS No. 2198166-62-8](/img/structure/B2442032.png)
2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many pharmaceutical drugs .
Synthesis Analysis
While specific synthesis methods for this compound are not available, imidazole derivatives can be synthesized through various routes as reported in the literature . Additionally, protodeboronation of alkyl boronic esters is a known method for creating complex structures .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the imidazole ring is known to be highly soluble in water and other polar solvents .Applications De Recherche Scientifique
Chemical Synthesis Techniques
Direct methylation or trifluoroethylation of imidazole and pyridine derivatives, such as 2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine, utilizes N-methyl bis((perfluoroalkyl)sulfonyl)imides or trifluoroethyl phenyliodonium bis((trifluoromethyl)sulfonyl)imide to afford high yields of the corresponding salts. This method provides a straightforward route to a variety of room temperature ionic liquids (RTILs) (Zhang, Martin, & Desmarteau, 2003).
Metal Complex Formation
The interaction of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene leads to the production of metal complexes containing 1-[(4-methylphenyl)sulfonamido]-2-[(2-pyridylmethylene)amino]benzene. These complexes are obtained by different routes and have been characterized by various methods, including elemental analyses, magnetic measurements, IR, mass spectrometry, and 1H NMR spectroscopy. Some of these complexes have also been crystallographically characterized, providing detailed insights into their structures (Sousa et al., 2001).
Synthesis of Sulfonamide and Amide Derivatives
New sulfonamide and amide derivatives containing piperazine ring and imidazo[1,2-b]pyridazine moiety have been synthesized by reacting 6-chloro-2-substituted aryl(or alkyl)imidazo[1,2-b]pyridazine derivatives with homopiperazine. These compounds have been characterized by elemental analysis, 1H NMR, and LCMS, and have shown in vitro antimicrobial activity against various bacteria, as well as antifungal and antimalarial activity (Bhatt, Kant, & Singh, 2016).
Development of Ionic Liquids
Room temperature ionic liquids (RTILs), such as imidazolium, pyrrolidinium, and piperidinium RTILs, have been characterized for their potential as lithium–oxygen (Li–O2) battery electrolytes. These RTILs have been evaluated based on their thermal stability, ionic conductivity, viscosity, potential window, lithium solvation, and specific capacity. RTILs have shown reasonable battery performance compared to conventional organic electrolytes, indicating their potential in improving electrolyte properties of Li–O2 batteries (Knipping et al., 2018).
Mécanisme D'action
The mechanism of action would depend on the specific application of the compound. Many imidazole derivatives show biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Orientations Futures
Propriétés
IUPAC Name |
2-[[1-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F3N4O3S/c1-13(2)18-24-17(11-25(18)3)30(27,28)26-9-7-14(8-10-26)12-29-16-6-4-5-15(23-16)19(20,21)22/h4-6,11,13-14H,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFUMHJKJNOCKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

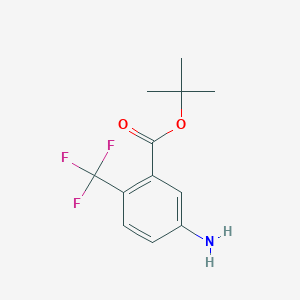
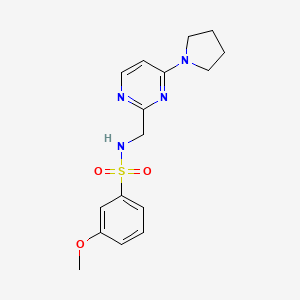

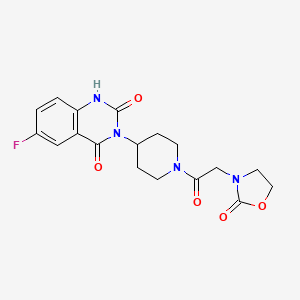

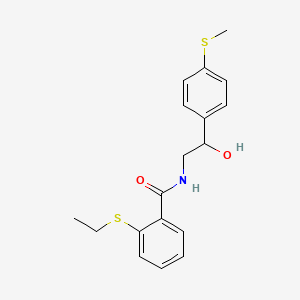
![1-((4-fluoro-3-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2441962.png)
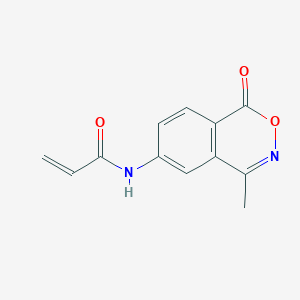
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 1,3-dioxo-2-(2-phenylethyl)isoindole-5-carboxylate](/img/structure/B2441964.png)



![3-butyl-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
